2-Chloro-5-{[(2,4-dichlorobenzyl)oxy]methyl}-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-{[(2,4-dichlorobenzyl)oxy]methyl}-1,3-thiazole is a heterocyclic compound that features a thiazole ring substituted with a chloromethyl group and a 2,4-dichlorobenzyl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-{[(2,4-dichlorobenzyl)oxy]methyl}-1,3-thiazole typically involves the reaction of 2-chloromethyl-1,3-thiazole with 2,4-dichlorobenzyl alcohol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the ether linkage .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-{[(2,4-dichlorobenzyl)oxy]methyl}-1,3-thiazole can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atoms or modify the thiazole ring.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Nucleophilic substitution: Formation of substituted thiazoles.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dechlorinated or modified thiazole derivatives.
Scientific Research Applications
2-Chloro-5-{[(2,4-dichlorobenzyl)oxy]methyl}-1,3-thiazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of antimicrobial and anticancer drugs.
Agrochemicals: The compound serves as an intermediate in the synthesis of insecticides and fungicides.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-5-{[(2,4-dichlorobenzyl)oxy]methyl}-1,3-thiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The thiazole ring and the chloromethyl group are crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-methyl-1,3-thiazole: Similar structure but lacks the 2,4-dichlorobenzyl ether moiety.
2,4-Dichlorobenzyl alcohol: Shares the 2,4-dichlorobenzyl group but lacks the thiazole ring.
5-Chloromethyl-2-methyl-1,3-thiazole: Similar thiazole ring structure with different substituents.
Uniqueness
2-Chloro-5-{[(2,4-dichlorobenzyl)oxy]methyl}-1,3-thiazole is unique due to the combination of the thiazole ring and the 2,4-dichlorobenzyl ether moiety, which imparts specific chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-chloro-5-[(2,4-dichlorophenyl)methoxymethyl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl3NOS/c12-8-2-1-7(10(13)3-8)5-16-6-9-4-15-11(14)17-9/h1-4H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWKNTTBZDUJYAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)COCC2=CN=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl3NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.